2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole
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Overview
Description
2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a pyridine ring substituted with a sulfonyl group at the 3-position and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole typically involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method is optimized to ensure high yields and purity of the final product. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of a sulfonyl chloride reagent.
Industrial Production Methods
In an industrial setting, the preparation of pyridine-3-sulfonyl chloride can be achieved using a microchannel reactor, which allows for continuous and efficient diazotization and chlorosulfonylation processes . This method offers advantages such as mild reaction conditions, high safety, and good product quality.
Chemical Reactions Analysis
Types of Reactions
2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfonamides.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are employed for substitution reactions.
Major Products
The major products formed from these reactions include pyridine-3-sulfonic acids, sulfonamides, and various substituted derivatives .
Scientific Research Applications
2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved often include binding to nucleophilic residues in the active site, resulting in the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: A precursor in the synthesis of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole.
Thienopyridine derivatives: Compounds with similar biological activities and structural features.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an isoindole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-pyridin-3-ylsulfonyl-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-18(17,13-6-3-7-14-8-13)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPAQJZHRAUJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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